molecular formula C7H4BrF3 B1333451 3,4,5-Trifluorobenzyl bromide CAS No. 220141-72-0

3,4,5-Trifluorobenzyl bromide

Cat. No.: B1333451
CAS No.: 220141-72-0
M. Wt: 225.01 g/mol
InChI Key: MPEKZIYOLQCWLL-UHFFFAOYSA-N
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Description

3,4,5-Trifluorobenzyl bromide is an organic compound with the molecular formula C7H4BrF3. It is a colorless to light yellow liquid that is commonly used as a reagent in organic synthesis. The compound is characterized by the presence of three fluorine atoms and a bromine atom attached to a benzyl group, making it a valuable building block in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trifluorobenzyl bromide can be synthesized through the bromination of 3,4,5-trifluorobenzyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, this compound is produced by reacting 3,4,5-trifluorobenzyl alcohol with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is conducted in a solvent like dichloromethane or carbon tetrachloride, and the product is isolated through distillation .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluorobenzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form 3,4,5-trifluorotoluene.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include 3,4,5-trifluorobenzyl azide, 3,4,5-trifluorobenzyl thiocyanate, and 3,4,5-trifluorobenzyl ether.

    Oxidation: Products include 3,4,5-trifluorobenzaldehyde and 3,4,5-trifluorobenzoic acid.

    Reduction: The major product is 3,4,5-trifluorotoluene.

Scientific Research Applications

3,4,5-Trifluorobenzyl bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It is employed in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4,5-Trifluorobenzyl bromide involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing the compound to react readily with nucleophiles. This reactivity is exploited in various synthetic applications to introduce the trifluorobenzyl moiety into target molecules .

Comparison with Similar Compounds

3,4,5-Trifluorobenzyl bromide can be compared with other similar compounds such as:

  • 2,4,5-Trifluorobenzyl bromide
  • 3,5-Difluorobenzyl bromide
  • 4-(Trifluoromethyl)benzyl bromide
  • 2,3,4,5,6-Pentafluorobenzyl bromide

Uniqueness

The unique feature of this compound is the presence of three fluorine atoms in the meta positions on the benzene ring. This arrangement imparts distinct electronic properties, making it particularly useful in the synthesis of compounds with specific electronic and steric requirements .

Properties

IUPAC Name

5-(bromomethyl)-1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEKZIYOLQCWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380358
Record name 3,4,5-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220141-72-0
Record name 3,4,5-Trifluorobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220141-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Trifluorobenzyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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